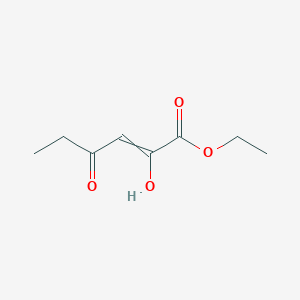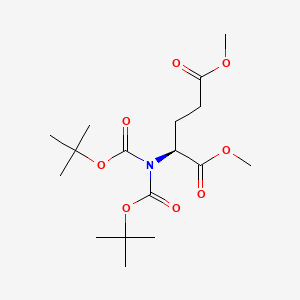
di-methyl N,N-di-boc-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-methyl N,N-di-boc-glutamate is a derivative of glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms and two methyl groups on the carboxyl groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-methyl N,N-di-boc-glutamate typically involves the protection of the amino group of glutamic acid with Boc groups, followed by esterification of the carboxyl groups with methyl groups. The process can be summarized as follows:
Protection of the Amino Group: The amino group of glutamic acid is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms N,N-di-boc-glutamate.
Esterification: The carboxyl groups of N,N-di-boc-glutamate are then esterified using methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Di-methyl N,N-di-boc-glutamate undergoes various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Deprotection: Free amine derivatives.
Hydrolysis: Glutamic acid derivatives.
Substitution: Substituted glutamate derivatives.
Wissenschaftliche Forschungsanwendungen
Di-methyl N,N-di-boc-glutamate is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Biological Studies: It is used in studies involving amino acid metabolism and enzyme mechanisms.
Industrial Applications: It is used in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism of action of di-methyl N,N-di-boc-glutamate involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino functionalities, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-di-boc-glutamate: Similar structure but without the methyl ester groups.
Di-methyl glutamate: Similar structure but without the Boc protecting groups.
N-boc-glutamate: Contains only one Boc group.
Uniqueness
Di-methyl N,N-di-boc-glutamate is unique due to the presence of both Boc protecting groups and methyl ester groups, which provide dual protection and increased stability during chemical reactions. This makes it a valuable intermediate in organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C17H29NO8 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
InChI |
InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3/t11-/m0/s1 |
InChI-Schlüssel |
HBLHIKXVNJAQQJ-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
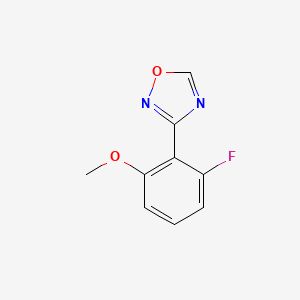
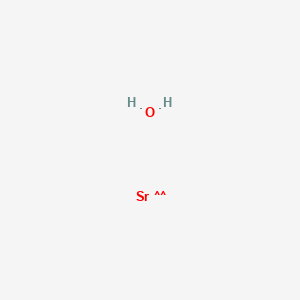
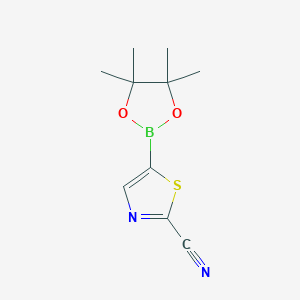
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)

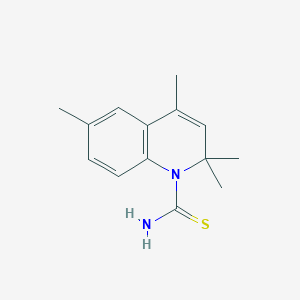

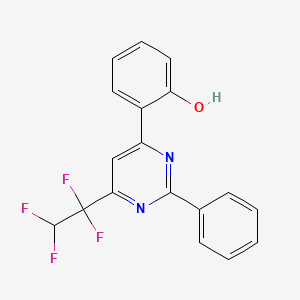

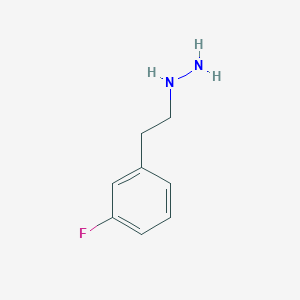
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
